2-chloro-N-cyclopropyl-N-ethylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-ethylacetamide typically involves the reaction of cyclopropylamine with ethyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-N-ethylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides.
Oxidation: The major products are carboxylic acids or amides.
Reduction: The major products are amines.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-ethylacetamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: Similar in structure but with different substituents.
2-chloro-N,N-diethylacetamide: Another structurally related compound with different substituents.
Uniqueness
2-chloro-N-cyclopropyl-N-ethylacetamide is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specific research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXWMRRAHPQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280913 | |
Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-38-8 | |
Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.